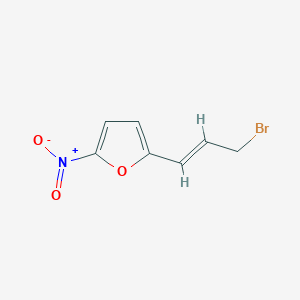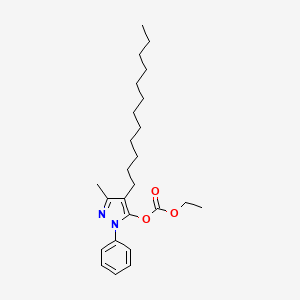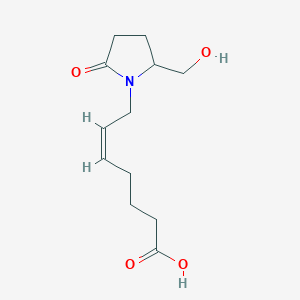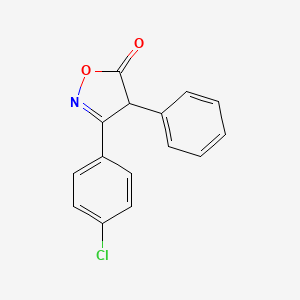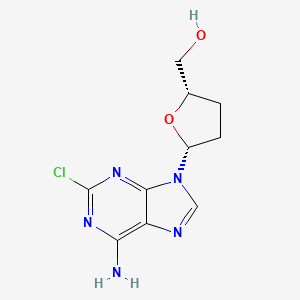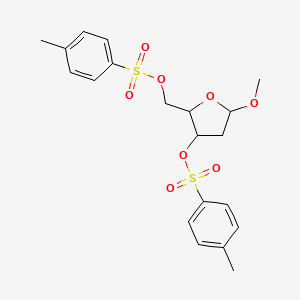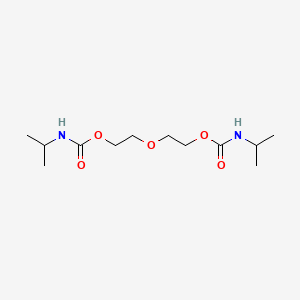
L-Arginine, 1-((2S)-2,6-diaminohexyl)-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxamido, and guanidino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diaminohexyl Group: This step may involve nucleophilic substitution reactions to introduce the diaminohexyl moiety.
Attachment of the Guanidinopentanoic Acid: This final step often involves coupling reactions using reagents such as carbodiimides to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamido group can be reduced to form amines.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso derivatives, while reduction of the carboxamido group can yield primary amines.
Aplicaciones Científicas De Investigación
(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced strength or reactivity.
Mecanismo De Acción
The mechanism by which (S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, ionic interactions, and covalent bonds, which can modulate the activity of its targets.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Polymyxin B1: An antibiotic with a complex structure.
Uniqueness
(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
227470-77-1 |
|---|---|
Fórmula molecular |
C17H35N7O3 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H35N7O3/c18-8-2-1-5-12(19)11-24-10-4-7-14(24)15(25)23-13(16(26)27)6-3-9-22-17(20)21/h12-14H,1-11,18-19H2,(H,23,25)(H,26,27)(H4,20,21,22)/t12-,13-,14-/m0/s1 |
Clave InChI |
KCYKBPSBOPNXRP-IHRRRGAJSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)CC(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
